

(2-Bromo-5-iodophenyl)methanol chemical properties

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Compound of Interest

Compound Name: (2-Bromo-5-iodophenyl)methanol

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An In-depth Technical Guide to the Chemical Properties of (2-Bromo-5-iodophenyl)methanol

Abstract

(2-Bromo-5-iodophenyl)methanol, also known as 2-Bromo-5-iodobenzyl alcohol, is a halogenated aromatic alcohol.[1][2] Its chemical structure, featuring a benzene ring substituted with bromine, iodine, and a hydroxymethyl group, makes it a valuable intermediate in organic synthesis.[2] This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and a detailed experimental protocol for its synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.[2]

Chemical Identity and Structure

(2-Bromo-5-iodophenyl)methanol is an organic compound with a molecular formula of C_7H_6BrIO . [1][3][4]

- IUPAC Name: (2-bromo-5-iodophenyl)methanol[4]
- CAS Number: 946525-30-0[1][2][3][4]
- Molecular Weight: 312.93 g/mol [1][3][4]
- Synonyms: 2-Bromo-5-iodobenzyl alcohol, 2-bromo-5-iodobenzenemethanol, 4-bromo-3-hydroxymethyl-1-iodo-benzene[1][3]

Physicochemical Properties

The physical and chemical properties of **(2-Bromo-5-iodophenyl)methanol** are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

Property	Value	Source
Appearance	Cream/faint lemon crystalline solid	[1]
Molecular Formula	C ₇ H ₆ BrIO	[1][3][4]
Molecular Weight	312.93 g/mol	[1][2][3][4]
Melting Point	112-116°C	[1][2][3][5]
Boiling Point	343.3 ± 32.0 °C (Predicted)	[1][3][5]
Density	2.211 ± 0.06 g/cm ³ (Predicted)	[1][3][5]
pKa	13.67 ± 0.10 (Predicted)	[1][3][5]
LogP	2.54600	[5]
Storage Temperature	2-8°C	[1][3]
InChI Key	WDXHGFYJUQMFDV-UHFFFAOYSA-N	[1][3][4]
SMILES	<chem>OCc1cc(I)ccc1Br</chem>	

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of **(2-Bromo-5-iodophenyl)methanol**. While detailed experimental parameters for spectral acquisition are not fully available, various suppliers and databases confirm the availability of NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), and LC-MS (Liquid Chromatography-Mass Spectrometry) data for this compound.[6]

Experimental Protocols

Synthesis of (2-Bromo-5-iodophenyl)methanol from 2-Bromo-5-iodobenzoic Acid[1]

This protocol details the reduction of 2-bromo-5-iodobenzoic acid to the corresponding alcohol using sodium borohydride.

Materials:

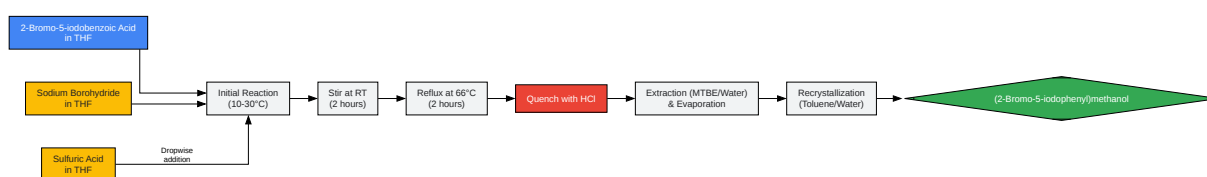
- 2-bromo-5-iodobenzoic acid
- Tetrahydrofuran (THF)
- Sodium borohydride (NaBH_4)
- Sulfuric acid (H_2SO_4)
- 5% Hydrochloric acid (HCl)
- Methyl tert-butyl ether (MTBE)
- Toluene
- Water

Procedure:

- Add 99.7 g of Tetrahydrofuran and 15.2 g (0.4 mol) of sodium borohydride to a suitable reaction flask.
- Prepare a solution of 109.4 g (0.34 mol) of 2-bromo-5-iodobenzoic acid in 151 g of tetrahydrofuran.
- Slowly add the 2-bromo-5-iodobenzoic acid solution to the reaction flask, maintaining the temperature between 10-25°C.
- Prepare a solution of 16.4 g of sulfuric acid in 25 g of tetrahydrofuran. Slowly add this solution dropwise to the reaction vessel, keeping the temperature between 10-30°C.

- Once the addition is complete, stir the reaction mixture at room temperature for 2 hours.
- Heat the reaction mixture to 66°C and reflux for 2 hours.
- Cool the mixture to room temperature.
- Slowly add 235 g of 5% hydrochloric acid dropwise.
- Remove the tetrahydrofuran by distillation under reduced pressure (~0.01 MPa).
- Add 326.7 g of methyl tert-butyl ether and 222.7 g of water to dissolve the solid residue.
- Cool the mixture to 15-25°C and separate the organic layer.
- Evaporate the organic layer under reduced pressure (-0.095 MPa).
- Add 108.8 g of toluene and 108.8 g of water to the residue.
- Heat the mixture to 60°C and maintain for 1 hour.
- Cool to 18-22°C, filter the resulting solid, and dry to yield the final product.

The expected yield is approximately 85.1% of an off-white solid with a purity of >99%.^[1]



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Caption: Synthesis workflow for **(2-Bromo-5-iodophenyl)methanol**.

Safety and Handling

(2-Bromo-5-iodophenyl)methanol is classified as an irritant.[2]

- Hazard Statements:
 - H315: Causes skin irritation.[1][2]
 - H319: Causes serious eye irritation.[1][2]
 - H335: May cause respiratory irritation.[1][2]
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
 - P271: Use only outdoors or in a well-ventilated area.[2]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
- GHS Pictogram: GHS07 (Exclamation mark)[1]
- Signal Word: Warning[1]

It is recommended to handle this chemical in a well-ventilated area, such as a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Applications in Research and Development

As a substituted benzyl alcohol, **(2-Bromo-5-iodophenyl)methanol** serves as a versatile building block in organic synthesis.[2] The presence of three distinct functional groups—hydroxyl, bromo, and iodo—on the aromatic ring allows for selective chemical transformations,

making it a valuable intermediate in the synthesis of more complex molecules for applications in medicinal chemistry, pharmacology, and biochemistry.[2]

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